
5,6-Dimethoxy-1-methylindane
Overview
Description
5,6-Dimethoxy-1-methylindane is a useful research compound. Its molecular formula is C12H16O2 and its molecular weight is 192.25 g/mol. The purity is usually 95%.
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Scientific Research Applications
Intermediate in Drug Synthesis
5,6-Dimethoxy-1-methylindane serves as an important intermediate in the synthesis of various pharmaceuticals. Notably, it is involved in the preparation of Donepezil, a drug used for the treatment of Alzheimer's disease. The compound's derivatives have shown potential as multi-target-directed ligands (MTDLs), which can inhibit acetylcholinesterase (AChE) activity and amyloid-β aggregation .
Alzheimer's Disease Research
Recent studies have highlighted the neuroprotective properties of this compound derivatives. For instance, a novel compound derived from this indane structure demonstrated significant inhibition of AChE and reduced amyloid plaque deposition in animal models of Alzheimer's disease. This compound also exhibited favorable pharmacokinetic properties, including good oral bioavailability and brain penetrance .
Anticancer Properties
Research has indicated that compounds related to this compound possess antitumor activity. For example, derivatives have been tested against various human cancer cell lines, showing promising cytotoxic effects with mean growth inhibition values indicating significant potential for further development as anticancer agents .
Antiviral Activity
Some derivatives of this compound have been explored for their antiviral properties. Thiosemicarbazone derivatives derived from this compound have been reported to inhibit infections from viruses such as bovine viral diarrhea virus . This aspect highlights the versatility of the compound beyond traditional medicinal applications.
Case Studies and Research Findings
Properties
Molecular Formula |
C12H16O2 |
---|---|
Molecular Weight |
192.25 g/mol |
IUPAC Name |
5,6-dimethoxy-1-methyl-2,3-dihydro-1H-indene |
InChI |
InChI=1S/C12H16O2/c1-8-4-5-9-6-11(13-2)12(14-3)7-10(8)9/h6-8H,4-5H2,1-3H3 |
InChI Key |
DAEGZFOWRIWBOF-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2=CC(=C(C=C12)OC)OC |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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